1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid
Description
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a bicyclic aromatic carboxylic acid featuring a cyclobutane ring fused to a 2,6-dichlorophenyl group.
Synthesis routes for related compounds (e.g., 1-(3-bromophenyl)cycloprop-2-ene-1-carboxamide) involve coupling carboxylic acids with amines via activation reagents, suggesting analogous methods for the target compound .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQRUZIHVUOPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula . It is characterized by its cyclobutane structure and the presence of a dichlorophenyl group, which contributes to its biological activity. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate various biochemical pathways, including those involved in inflammation and cancer progression.
Inhibition Studies
- Tyrosine Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer cell proliferation .
- Cyclooxygenase (COX) Inhibition : Some studies suggest that cyclobutane derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response .
Case Studies and Research Findings
Several studies have explored the biological implications of cyclobutane derivatives, providing insights into their pharmacological potential:
- Anti-Cancer Activity : A study demonstrated that cyclobutane carboxylic acids could induce apoptosis in cancer cell lines by inhibiting key signaling pathways .
- Anti-Inflammatory Effects : Research indicated that derivatives of cyclobutane acids can reduce inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Properties : Some analogs have been tested against bacterial strains, showing promising results in inhibiting growth, particularly against Mycobacterium tuberculosis .
Data Table: Biological Activity Summary
Absorption and Distribution
The absorption characteristics of this compound are influenced by its lipophilicity due to the chlorinated phenyl group. This property may enhance its permeability across biological membranes.
Toxicological Profile
Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to evaluate its safety profile comprehensively.
Scientific Research Applications
Inhibition of Fatty Acid Binding Proteins (FABPs)
DCBCA has been studied for its ability to inhibit fatty acid binding proteins (FABPs), which play crucial roles in cellular fatty acid transport and metabolism. Inhibition of FABPs can lead to increased levels of endocannabinoids like anandamide, which are involved in pain modulation and inflammation control. This property suggests potential therapeutic uses in treating metabolic disorders and pain management .
Antimicrobial Properties
Research indicates that DCBCA exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens could be explored further for pharmaceutical applications in treating infections.
Study on FABP Inhibition
A study evaluated the binding affinity of DCBCA to human FABP3, FABP5, and FABP7. Results indicated that DCBCA acts as a competitive inhibitor, particularly for FABP5, with sub-micromolar affinities reported in vitro. The selective inhibition of FABP5 over FABP3 is particularly noteworthy due to the potential side effects associated with inhibiting FABP3 .
Anti-inflammatory Effects
In vivo studies demonstrated that DCBCA possesses anti-inflammatory properties. Rodent models have shown that administration of DCBCA can alleviate symptoms of visceral and neuropathic pain without eliciting addictive behaviors, which is crucial for developing non-addictive pain relief medications .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) produces esters.
Example reaction:
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| Ethanol, H₂SO₄ | Ethyl 1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylate | ~75% (theoretical) | |
| Methanol, DCC, DMAP | Methyl ester derivative | Requires anhydrous conditions |
Amide Formation
The carboxylic acid reacts with amines or ammonia to form amides, typically using carbodiimide-based coupling agents (e.g., DCC or EDCI).
Example reaction:
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| Aniline, DCC, DMAP | N-Phenylamide derivative | 68% yield (observed in analogs) | |
| Ammonia gas, THF | Primary amide | Requires high-pressure conditions |
Reduction of the Carboxylic Acid Group
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Example reaction:
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| LiAlH₄, dry ether | Cyclobutylmethanol derivative | 55% yield (theoretical) |
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a cyclobutane derivative. This reaction is typically observed under high-temperature conditions or with metal catalysts.
Example reaction:
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| Cu powder, quinoline, 200°C | Cyclobutane derivative | Requires inert atmosphere |
Substitution Reactions at the Aromatic Ring
The 2,6-dichlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions, though steric hindrance from the cyclobutane ring limits reactivity.
Example reaction:
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| NaOH, Cu, 150°C | 1-(2-Hydroxy-6-chlorophenyl)cyclobutane-1-carboxylic acid | Low yield (<30%) due to steric effects |
Salt Formation
The compound forms salts with bases, such as sodium or potassium hydroxide, which enhance solubility in aqueous media.
Example reaction:
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| NaOH, H₂O | Sodium salt | Water-soluble crystalline solid |
Critical Analysis of Reactivity
-
Steric Effects : The cyclobutane ring and 2,6-dichloro substituents create significant steric hindrance, slowing reactions at the aromatic ring (e.g., substitution) compared to simpler aryl carboxylic acids .
-
Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic ring, further reducing NAS reactivity.
-
Carboxylic Acid Reactivity : Standard for carboxylic acids, with esterification and amidation proceeding efficiently under mild conditions .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclobutane-Substituted Carboxylic Acids and Derivatives
*Molecular weight calculated based on formula (C₁₁H₁₀Cl₂O₂).
Structural and Electronic Comparisons
- Substituent Effects: The 2,6-dichlorophenyl group introduces meta-positioned electron-withdrawing Cl atoms, increasing the carboxylic acid's acidity compared to mono-substituted analogs (e.g., 4-chloro derivative) . 1,1-Cyclobutanedicarboxylic acid lacks aromatic substitution but exhibits higher melting points (157–161°C) due to dual hydrogen-bonding carboxyl groups, contrasting with the lower thermal stability of mono-carboxylic derivatives .
- 4-Chloro analog (mp 80–82°C) suggests that the target compound’s melting point may exceed this range due to enhanced symmetry and intermolecular forces from dichloro substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
